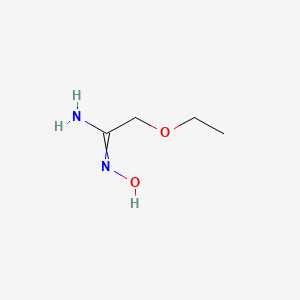

2-ethoxy-N'-hydroxyethanimidamide

Description

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

2-ethoxy-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C4H10N2O2/c1-2-8-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6) |

InChI Key |

FLQGZPLLJYNPHU-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N’-hydroxyethanimidamide typically involves the reaction of ethylamine with ethyl formate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N’-hydroxyethanimidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The ethoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-ethoxy-N’-hydroxyethanimidamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethoxy-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile, readily forming bonds with electron-deficient partners. This reactivity makes it valuable in organic synthesis, particularly in Michael additions and aldol condensations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs of 2-ethoxy-N'-hydroxyethanimidamide include compounds with varying substituents at the 2-position. Below is a detailed comparison based on synthetic utility, physicochemical properties, and biological relevance:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Reactivity in Heterocycle Synthesis The ethoxy derivative reacts with esters to form 1,2,4-oxadiazoles (e.g., compounds 9, 10 in Scheme 1) , whereas amino-substituted analogs like 2-(diethylamino)-N'-hydroxyethanimidamide may favor alternative pathways due to their nucleophilic amine groups. Thienyl and benzimidazole derivatives exhibit enhanced π-electron delocalization, enabling applications in catalysis or materials science .

Physicochemical Properties Lipophilicity: The ethoxy group confers moderate lipophilicity, balancing solubility in organic solvents and aqueous media. In contrast, dimethylamino analogs (C₄H₁₁N₃O) are more polar, favoring aqueous solubility . Thermal Stability: Ethoxy derivatives generally exhibit higher melting points compared to amino-substituted analogs. For example, (1E)-N-(diphenylmethyl)-N’-hydroxyethanimidamide has a m.p. of 112–115°C , while amino analogs may remain liquid at room temperature.

Biological and Pharmacological Relevance

- Ethoxy-substituted amidines are intermediates in synthesizing GPR88 agonists, which target central nervous system disorders .

- Benzimidazole-containing analogs (e.g., C₁₀H₁₃N₅O) show enhanced binding to biological targets due to aromatic stacking interactions, unlike the ethoxy variant .

Synthetic Yields and Conditions

- Reactions involving ethoxy derivatives typically achieve yields >50% under mild conditions (e.g., NaH/THF at 0°C to rt) , whereas benzimidazole derivatives require higher temperatures (150°C) and extended reaction times .

Q & A

Q. What are the optimal synthetic routes for preparing 2-ethoxy-N'-hydroxyethanimidamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves reacting substituted benzonitriles (e.g., 4-ethoxybenzonitrile) with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. Key parameters include:

- Temperature control : Heating to 60–80°C ensures complete conversion without side-product formation .

- Solvent selection : Ethanol or methanol is preferred for solubility and ease of purification .

- Stoichiometric ratios : A 1:1.2 molar ratio of nitrile to hydroxylamine minimizes unreacted starting material .

Yield optimization requires monitoring via TLC or HPLC, with final purification by recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they confirm?

Methodological Answer:

- ¹H/¹³C NMR : Confirms the presence of the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and hydroxyethanimidamide moiety (NHOH resonance at δ ~9–10 ppm) .

- IR spectroscopy : Identifies N–O stretching (~930 cm⁻¹) and C=N vibrations (~1640 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 275.3 for C₁₄H₁₇N₃O₃) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., Bradford protein assay ) to measure activity against target enzymes (e.g., kinases or hydrolases). Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.

- Mechanistic studies : Perform kinetic analysis (e.g., Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition .

Q. What strategies are recommended for resolving contradictions in reported reaction yields when synthesizing derivatives of this compound under varying catalytic conditions?

Methodological Answer:

- Systematic parameter variation : Test bases (NaOH vs. KOH), solvents (polar vs. non-polar), and temperatures in a combinatorial design .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., oxidized byproducts from hydroxylamine decomposition) .

- Computational modeling : Apply DFT calculations to predict reaction pathways and energy barriers for competing mechanisms .

Q. In multi-step syntheses involving this compound, how should intermediates be purified to ensure high final product purity?

Methodological Answer:

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane for polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for intermediates with low solubility .

- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track purity during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.